1-Monomyristin

描述

属性

IUPAC Name |

2,3-dihydroxypropyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBSHORRWZKAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042454 | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-68-4, 27214-38-6, 75685-84-6 | |

| Record name | 1-Monomyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monomyristin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol monomyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

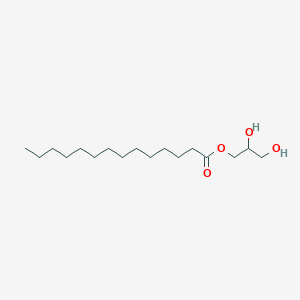

what is the chemical structure of 1-Monomyristin

This technical guide provides a comprehensive overview of 1-Monomyristin, a monoacylglycerol containing myristic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, analytical methodologies, and biological activities.

Chemical Identity and Structure

This compound, also known as 1-myristoyl-rac-glycerol, is a glyceride where the hydroxyl group at the C-1 position of glycerol is esterified with myristic acid, a saturated fatty acid with 14 carbon atoms.[1] Its chemical structure is depicted below:

Chemical Structure of this compound

Synonyms: 1-Myristoyl-rac-glycerol, Glycerol 1-myristate, 2,3-Dihydroxypropyl tetradecanoate, α-Monomyristin.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₄ | [1][2][3][4] |

| Molecular Weight | 302.45 g/mol | [1][2][3][4][5] |

| CAS Number | 589-68-4 | [2] |

| Appearance | White to off-white solid or waxy substance | [1] |

| Melting Point | 68-70 °C | [6] |

| Boiling Point | 363.47°C (rough estimate) | [6] |

| Density | 0.9748 g/cm³ (rough estimate) | [6] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO. Limited solubility in water.[1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Data | Reference |

| FT-IR (cm⁻¹) | 3456 (broad, O-H stretching), 2916 (C-H stretching), 1735 (C=O ester), 1465 (CH₂ bending), 1180 (C-O ester) | [2] |

| ¹H-NMR (ppm) | 2.18 (singlet, hydroxyl groups), >3.50 (protons of the glycerol backbone) | [2] |

| ¹³C-NMR (ppm) | 63.35, 65.16, 70.28 (inequivalent carbon atoms in the glycerol backbone) | [2] |

| Mass Spectrometry | [M+H]⁺ at m/z = 303 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection.[2][7]

Protocol:

-

Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol.

-

Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate using a suitable catalyst.

-

Deprotection: Remove the isopropylidene protecting group from the isopropylidene glycerol myristate using an acidic resin like Amberlyst-15 in ethanol at room temperature.[2]

-

Purification: The final product, this compound, is obtained after filtration and evaporation of the solvent.[2]

Analytical Methods

The purity and identity of this compound can be assessed using the following techniques:

-

Thin-Layer Chromatography (TLC): For monitoring the progress of the synthesis and assessing purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the chemical structure of the synthesized product.[2][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity confirmation and identification, with a typical retention time of 3.17 minutes and detection of the [M+H]⁺ ion at m/z 303.[2]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimicrobial agent.

Antibacterial and Antifungal Activity

-

Antibacterial: this compound exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus and Aggregatibacter actinomycetemcomitans.[2][6]

-

Antifungal: It also shows antifungal activity against Candida albicans.[2][6] The antimicrobial effect is attributed to its ability to interact with and destabilize the cell walls of microorganisms.[8]

Enzyme Inhibition

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound, extracted from Serenoa repens, has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH) with an IC₅₀ of 18 μM.[6] FAAH is an enzyme involved in the degradation of endocannabinoids.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic route for this compound.

Diagram 2: Logical Relationship of this compound's Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action.

References

- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. This compound, 2TMS derivative [webbook.nist.gov]

- 5. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MONOMYRISTIN | 589-68-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, has emerged as a molecule of significant interest due to its diverse biological activities. Primarily recognized for its antimicrobial properties, emerging evidence, drawn from analogous compounds, suggests a broader therapeutic potential, including anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its antifungal activity, potential anticancer pathways, and enzyme inhibition. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate advanced research and drug development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, with the most extensively studied mechanism being its antifungal action. Furthermore, inhibitory effects on key enzymes and potential anticancer activities are areas of growing investigation.

Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity

The primary antifungal mechanism of this compound against fungi, such as Candida albicans, involves the disruption of the cell membrane. This action is predicated on the interaction between this compound and ergosterol, a vital sterol component of fungal cell membranes that is absent in mammalian cells.

The hydroxyl group of this compound is thought to interact with ergosterol within the fungal cell membrane[1][2]. This interaction disrupts the phospholipid bilayer, leading to a loss of membrane integrity and function, ultimately resulting in cell lysis and death[1][2]. This mechanism is analogous to that of established antifungal agents like amphotericin B[1].

Potential Anticancer Mechanisms: Insights from Analogous Compounds

Direct studies on the anticancer mechanism of this compound are limited. However, research on the structurally similar compound, 1-Monopalmitin, provides a strong hypothetical framework for this compound's potential in cancer therapy. 1-Monopalmitin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, and induce G2/M cell cycle arrest and caspase-dependent apoptosis[3]. This activity is linked to the modulation of the PI3K/Akt signaling pathway[3].

1.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis[4]. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. 1-Monopalmitin has been observed to activate the PI3K/Akt pathway, and suppression of this pathway partially attenuates its anticancer effects, suggesting a dependency[3]. While seemingly counterintuitive, the activation of this pathway in the context of 1-Monopalmitin treatment leads to downstream effects that culminate in apoptosis, possibly through a feedback mechanism or crosstalk with other pathways.

References

- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Monopalmitin promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

1-Monomyristin: A Technical Guide on its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol consisting of a glycerol molecule esterified to myristic acid at the sn-1 position, has emerged as a compound of significant interest due to its diverse biological activities. Initially recognized for its utility as an emulsifying and stabilizing agent in the food and cosmetic industries, recent research has unveiled its potential as a potent antimicrobial and anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and elucidates its known mechanisms of action, including its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its impact on the endocannabinoid system. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

Introduction

This compound, also known as glyceryl 1-myristate, is a monoglyceride that has garnered increasing attention in the scientific community.[1] Structurally, it is the monoester of glycerol and myristic acid, a 14-carbon saturated fatty acid.[2] While its properties as a nonionic surfactant have been utilized in various industrial applications, its biological activities are now at the forefront of research.[3] This guide delves into the historical context of its discovery, the evolution of its synthesis, and the current understanding of its multifaceted biological roles.

History and Discovery

The precise historical account of the first synthesis or isolation of this compound is not well-documented. However, its history is intrinsically linked to the broader discovery and study of glycerol and its esters.

The story begins with the discovery of glycerol in 1783 by the Swedish chemist Carl Wilhelm Scheele, who identified it as the "sweet principle of fat".[4] This laid the groundwork for future investigations into the composition of fats and oils. In the mid-19th century, the French chemist Marcellin Berthelot made significant contributions by synthesizing a series of "neutral fat-bodies" through the reaction of fatty acids with glycerol, thereby establishing the ester nature of these compounds. His work included the synthesis of various mono-, di-, and triglycerides, which likely included early, unrefined forms of monoglycerides.

The industrial production of monoglycerides, including this compound, became more prevalent in the 20th century, driven by their utility as emulsifiers in food products and cosmetics.[5][6] These early production methods often involved the glycerolysis of triglycerides at high temperatures.[5][6] More refined and specific chemical synthesis methods have since been developed, allowing for the production of high-purity this compound for research and pharmaceutical applications.[7]

Physicochemical Properties

This compound is a white to off-white, waxy solid at room temperature.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C17H34O4 | [8] |

| Molecular Weight | 302.45 g/mol | [8] |

| Melting Point | 68-70 °C | [8] |

| Boiling Point | 363.47 °C (estimated) | [8] |

| Density | 0.9748 g/cm³ (estimated) | [8] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | [2][8] |

| Appearance | White to almost white powder or crystal | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves a four-step process starting from commercially available myristic acid and glycerol.[7]

Synthesis of 1,2-O-Isopropylidene Glycerol and Ethyl Myristate

This initial step involves the protection of the hydroxyl groups at the sn-1 and sn-2 positions of glycerol and the esterification of myristic acid.

Synthesis of Isopropylidene Glycerol Myristate

The protected glycerol is then reacted with ethyl myristate.

Synthesis of this compound

The final step is the deprotection of the isopropylidene group to yield this compound.

Detailed Experimental Protocol for Synthesis of this compound

A detailed protocol for the synthesis of this compound is described by H-Kitt et al. (2018).[7]

Step 1: Synthesis of Isopropylidene Glycerol Myristate

-

Ethyl myristate (2.1 g, 8 mmol) is reacted with 1,2-O-isopropylidene glycerol (4.2 g, 32 mmol) and potassium carbonate (0.31 g).

-

The reaction is carried out at 413 K for 30 hours.

-

The product is extracted with diethyl ether (20 mL) and then neutralized with distilled water.

-

The solvent is evaporated to obtain isopropylidene glycerol myristate.

Step 2: Synthesis of this compound

-

Isopropylidene glycerol myristate (0.4 g, 1 mmol) is dissolved in ethanol (5 mL).

-

Amberlyst-15 (0.04 g) is added as a catalyst.

-

The mixture is stirred at room temperature for 30 hours.

-

The mixture is then filtered and the solvent is evaporated to obtain pure this compound.[7]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most extensively studied.

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal activity.[7] It is effective against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Aggregatibacter actinomycetemcomitans.[7] It also shows notable antifungal activity against Candida albicans.[7]

The proposed mechanism for its antifungal activity against C. albicans involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to cell lysis.[7]

The following table summarizes the antimicrobial activity of this compound against various microorganisms, as reported by H-Kitt et al. (2018). The data represents the diameter of the inhibition zone in millimeters.

| Microorganism | Concentration of this compound | Inhibition Zone (mm) | Positive Control Inhibition Zone (mm) |

| Staphylococcus aureus | 0.50% | 10.3 | 6.6 |

| Aggregatibacter actinomycetemcomitans | 15.0% | 10.4 | 5.5 |

| Bacillus subtilis | 15.0% | 12.7 | 16.3 |

| Candida albicans | 15.0% | 4.1 | 6.8 |

Anti-inflammatory and Neuromodulatory Activity

Beyond its antimicrobial effects, this compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH).[8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[9] By inhibiting FAAH, this compound can increase the levels of anandamide, thereby potentiating its effects on the cannabinoid receptors (CB1 and CB2).

This mechanism suggests that this compound may have significant anti-inflammatory and neuromodulatory properties. Inhibition of FAAH has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[10]

| Target | IC50 Value | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 18 µM | [8] |

| 2-Oleoylglycerol Hydrolysis | 32 µM | [8] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antifungal Action

The antifungal activity of this compound against Candida albicans is believed to stem from its interaction with the fungal cell membrane.

Caption: Proposed mechanism of this compound's antifungal activity.

FAAH Inhibition and Endocannabinoid Signaling

The inhibition of FAAH by this compound leads to an increase in the endocannabinoid anandamide, which then activates cannabinoid receptors. This pathway has significant implications for inflammation and neurotransmission.

Caption: this compound's inhibition of FAAH and its effect on endocannabinoid signaling.

Experimental Workflow for Antimicrobial Susceptibility Testing

A typical workflow for assessing the antimicrobial activity of this compound involves the disk diffusion method.

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Future Directions and Conclusion

This compound is a molecule with significant therapeutic potential that extends beyond its traditional use as an excipient. Its demonstrated antimicrobial properties, coupled with its newly understood role as an FAAH inhibitor, open up exciting avenues for research and development in areas such as infectious diseases, inflammatory disorders, and neurological conditions.

Future research should focus on a more detailed elucidation of its signaling pathways, particularly the downstream effects of FAAH inhibition in various cell types. In vivo studies are warranted to assess its efficacy, safety, and pharmacokinetic profile. Furthermore, structure-activity relationship studies could lead to the design of more potent and selective analogs.

References

- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Monomyristin

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-monomyristin (also known as glyceryl 1-myristate), a monoacylglycerol derived from myristic acid. This compound is a versatile compound utilized as an emulsifier, stabilizer, and pharmaceutical excipient.[1] Its amphiphilic nature governs its solubility in various solvents, a critical parameter for formulation development, drug delivery systems, and biochemical research. This document details its known solubility in aqueous and organic media, provides standardized protocols for solubility determination, and presents logical workflows for its synthesis and analysis.

Solubility Profile of this compound

This compound is a waxy, white to off-white solid.[1] Its molecular structure, featuring a long hydrophobic acyl chain and a polar glycerol head, results in limited solubility in water and higher solubility in organic solvents.[1] The available quantitative and qualitative solubility data are summarized below.

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that quantitative data in the public domain is limited, and values can be method-dependent.

| Solvent | Concentration | Molar Equivalent | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | ~165.3 mM | Sonication is recommended to aid dissolution.[2] |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[3] | ~826.6 mM | Conflicting higher value reported. |

| Water (H₂O) | 3.3 mM[2] | ~1.0 mg/mL | Sonication is recommended to aid dissolution.[2] |

This compound's solubility has been qualitatively described in several organic solvents. These are useful for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Solvent | Solubility Description |

| Ethanol | Soluble[1][4] |

| Chloroform | Soluble[1] |

| Methanol | Soluble[4] |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Note: For related long-chain monoglycerides like glyceryl monostearate, solubility is often specified in hot organic solvents, such as hot ethanol.[5][6][7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and formulation. The following protocols are standardized methods for determining the solubility of compounds like this compound.

This method is the gold standard for determining the equilibrium solubility of a compound in a liquid solvent.

Objective: To determine the saturation concentration of this compound in a liquid solvent at a controlled temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., Ethanol, Propylene Glycol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Incubation: Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration is typically sufficient for monoacylglycerols to reach equilibrium. Visually inspect to ensure excess solid remains.

-

Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane). Collect the clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.

This protocol describes a multi-step chemical synthesis to produce this compound, adapted from published literature.[9][10][11] This is relevant for researchers who need to produce the compound in-house.

Objective: To synthesize this compound via protection of glycerol, transesterification, and subsequent deprotection.

Steps:

-

Glycerol Protection: React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol. This protects the hydroxyl groups at the 1 and 2 positions.

-

Esterification: Prepare ethyl myristate by reacting myristic acid with ethanol.

-

Transesterification: React the 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base (e.g., potassium carbonate) at elevated temperature (e.g., 140°C) for an extended period (e.g., 30 hours).[9] This step yields isopropylidene glycerol myristate. The product can be extracted with a solvent like diethyl ether.[9]

-

Deprotection (Hydrolysis): Dissolve the resulting isopropylidene glycerol myristate in ethanol. Add a solid acid catalyst, such as Amberlyst-15, and stir the mixture at room temperature for approximately 30 hours.[9]

-

Purification: Filter the mixture to remove the catalyst. Evaporate the solvent to yield the final product, this compound, as a white solid.[9]

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as FTIR, LC-MS, and NMR spectroscopy.[9][10][11]

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to this compound.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: Chemical Synthesis Pathway for this compound.

Caption: Properties and Applications of this compound.

References

- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. MONOMYRISTIN | 589-68-4 [chemicalbook.com]

- 5. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 6. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]

- 7. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]

- 8. chembk.com [chembk.com]

- 9. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thermal Stability of 1-Monomyristin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Monomyristin (also known as glyceryl 1-myristate or 1-myristoyl-rac-glycerol). This compound is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid. It is a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and excipient. Understanding its thermal stability is crucial for formulation development, manufacturing, and ensuring product quality and shelf-life.

Physicochemical and Thermal Properties

This compound is a white to off-white, waxy solid at room temperature. Its thermal behavior is characterized by its melting point and decomposition profile.

Data Presentation

The following tables summarize the key quantitative data regarding the physicochemical and thermal properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₃₄O₄ | [1][2] |

| Molecular Weight | 302.45 g/mol | [1][2] |

| Appearance | White to off-white solid or waxy substance | [1] |

| Melting Point | 53.8–56.7 °C / 68-70 °C | [3][4] |

| Boiling Point | ~363.47 °C (rough estimate) | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); limited solubility in water | [1] |

Note: The reported melting point of this compound varies across different sources, which may be attributed to the purity of the sample and the analytical method used.

| Thermal Event | Temperature Range (°C) | Description |

| Initial Decomposition | 160 - 260 | Onset of thermal degradation with the initial loss of volatile components. |

| Main Decomposition | 260 - 430 | Major weight loss occurs in this stage, corresponding to the breakdown of the ester bond and hydrocarbon chain. |

| Final Decomposition | 430 - 510 | Decomposition of the remaining carbonaceous residue. |

Disclaimer: The data in this table is generalized for monoacylglycerols and should be considered as an estimation for this compound. For precise quantitative analysis, experimental TGA of a specific this compound sample is recommended.

Experimental Protocols

Detailed methodologies for characterizing the thermal stability of this compound are provided below. These protocols are based on standard techniques for lipid analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and measure the mass loss of this compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600 °C.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss at each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 100 °C at a constant rate of 10 °C/min to erase any prior thermal history.

-

Hold the sample at 100 °C for 5 minutes.

-

Cool the sample from 100 °C to 0 °C at a rate of 10 °C/min to observe crystallization behavior.

-

Hold the sample at 0 °C for 5 minutes.

-

Heat the sample from 0 °C to 100 °C at a rate of 10 °C/min to observe the melting behavior.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The DSC thermogram is analyzed to determine the peak temperatures of melting (endothermic) and crystallization (exothermic) events, as well as the enthalpy changes (ΔH) associated with these transitions.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic pathway for this compound starting from myristic acid and glycerol, involving the protection of glycerol, esterification, and deprotection steps.

Caption: Synthesis pathway of this compound.

Experimental Workflow for Thermogravimetric Analysis (TGA)

This diagram outlines the key steps in performing a TGA experiment to analyze the thermal stability of this compound.

Caption: TGA experimental workflow.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

This diagram illustrates the typical workflow for a DSC experiment to characterize the phase transitions of this compound.

Caption: DSC experimental workflow.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors, particularly when it is part of a formulation. These factors include:

-

Purity: The presence of impurities, such as di- and triglycerides or free fatty acids, can alter the thermal profile.

-

pH: The pH of the formulation can affect the hydrolysis of the ester linkage, especially at elevated temperatures.

-

Presence of Oxidizing Agents: Unsaturated impurities could be susceptible to oxidation, which can be initiated or accelerated by heat.

-

Interactions with Other Excipients: In a formulation, interactions with other components like polymers, salts, or other surfactants can impact the thermal stability of this compound. For instance, the formation of complexes or changes in the crystalline structure can alter its melting behavior and decomposition profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Monomyristin from Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, holds significant interest in the pharmaceutical and cosmetic industries for its antimicrobial and emulsifying properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from myristic acid. The described methodology involves a four-step process: esterification of myristic acid to ethyl myristate, protection of glycerol to 1,2-O-isopropylidene glycerol, transesterification to form isopropylidene glycerol myristate, and a final deprotection step to yield high-purity this compound. This multi-step approach ensures the selective synthesis of the 1-monoacylglycerol isomer. Quantitative data from the synthesis is presented, and a detailed workflow diagram is provided for clarity.

Introduction

Monoacylglycerols (MAGs), such as this compound, are valuable compounds widely used as emulsifiers, antimicrobial agents, and drug delivery vehicles.[1][2] The specific isomer, this compound, has demonstrated notable antibacterial and antifungal activities.[3][4] While several methods exist for the synthesis of monoglycerides, including direct esterification and glycerolysis, these often result in a mixture of mono-, di-, and triglycerides, requiring extensive purification.[2][5][6] The protocol detailed herein describes a robust and high-yield synthesis of this compound through a protection-deprotection strategy, ensuring the specific formation of the 1-isomer.[3][7] This method is particularly suited for research and development settings where high purity and isomeric specificity are critical.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Product | Catalyst | Yield | Purity | Analytical Method | Reference |

| Esterification of Myristic Acid | Ethyl Myristate | Sulfuric Acid | High | N/A | N/A | [3] |

| Protection of Glycerol | 1,2-O-isopropylidene glycerol | p-toluenesulfonic acid | High | N/A | N/A | [3] |

| Transesterification | Isopropylidene glycerol myristate | Potassium carbonate | 32.12% | N/A | GC-MS, FTIR | [3] |

| Deprotection (Hydrolysis) | This compound | Amberlyst-15 | 100% | >99% | LC-MS, FTIR | [3][8] |

N/A: Not explicitly available in the cited sources.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Part 1: Synthesis of Ethyl Myristate

-

Reaction Setup: In a round-bottom flask, dissolve myristic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the ethyl myristate with a suitable organic solvent such as diethyl ether or hexane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl myristate.

Part 2: Synthesis of 1,2-O-isopropylidene glycerol

-

Reaction Setup: In a separate flask, mix glycerol with a molar excess of acetone.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).[3]

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Neutralize the catalyst with a base (e.g., sodium bicarbonate), filter the mixture, and remove the excess acetone under reduced pressure to yield 1,2-O-isopropylidene glycerol.

Part 3: Synthesis of Isopropylidene Glycerol Myristate

-

Reaction Setup: Combine ethyl myristate (e.g., 2.1 g, 8 mmol) and 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) in a reaction vessel.[3]

-

Catalysis: Add potassium carbonate (e.g., 0.31 g) to the mixture.[3]

-

Reaction: Heat the reaction mixture at 140°C (413 K) for 30 hours.[3]

-

Extraction: After cooling, extract the product with diethyl ether (e.g., 20 mL) and neutralize with distilled water.[3]

-

Purification: Evaporate the solvent to obtain isopropylidene glycerol myristate as a yellowish liquid.[3] The reported yield for this step is 32.12%.[3]

Part 4: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (e.g., 5 mL).[3]

-

Catalysis: Add Amberlyst-15 resin (e.g., 0.04 g) as the solid acid catalyst.[3]

-

Reaction: Stir the mixture at room temperature for 30 hours.[3]

-

Purification: Filter the mixture to remove the Amberlyst-15 catalyst.

-

Isolation: Evaporate the solvent to obtain this compound as a white solid.[3] This final step has been reported to proceed with a quantitative yield (100%).[3]

-

Characterization: The final product can be characterized by Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7] The melting point of the resulting this compound is expected to be in the range of 53.8–56.7 °C.[3]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Caption: Workflow for the four-step synthesis of this compound.

Conclusion

The described protocol provides a reliable and high-yield method for the synthesis of this compound from myristic acid. The use of a protection group strategy for the glycerol molecule allows for the specific synthesis of the 1-isomer, which is often desirable for pharmaceutical and research applications. The quantitative data and detailed experimental steps provided in these notes should enable researchers to successfully replicate this synthesis in a laboratory setting. Further optimization of reaction conditions, such as temperature and reaction time, may be possible depending on the specific laboratory equipment and desired scale of production.

References

- 1. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. larodan.com [larodan.com]

Application Notes and Protocols: Enzymatic Synthesis of 1-Monomyristin using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin, a monoacylglycerol ester of myristic acid, holds significant interest in the pharmaceutical and cosmetic industries due to its emulsifying, antimicrobial, and permeation-enhancing properties. Enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and complex protection-deprotection steps. Lipases, particularly those with 1,3-regiospecificity, can catalyze the direct esterification of glycerol with myristic acid to selectively produce 1-monoacylglycerols. This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of this compound, based on established methodologies for similar monoacylglycerol preparations.

While direct protocols for the lipase-catalyzed synthesis of this compound are not extensively detailed in the literature, analogous enzymatic syntheses of other monoacylglycerols provide a strong basis for its production. The synthesis of 2-Monomyristin has been achieved via the enzymatic hydrolysis of trimyristin using Thermomyces lanuginosa lipase[1][2]. Furthermore, the principles of lipase-catalyzed esterification of fatty acids with glycerol are well-established for compounds like monolaurin[3][4][5]. This protocol adapts these established methods for the targeted synthesis of this compound.

The selection of an appropriate lipase is crucial for maximizing the yield and selectivity of this compound. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas fluorescens, have been successfully employed in esterification reactions[6][7][8]. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture[3][5][7][9][10][11].

Experimental Protocols

Protocol 1: Direct Esterification of Myristic Acid and Glycerol

This protocol describes the synthesis of this compound via direct esterification in a solvent-free system, which is advantageous for its simplicity and reduced environmental impact.

Materials:

-

Myristic Acid (≥98% purity)

-

Glycerol (≥99% purity)

-

Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

-

tert-Butanol (optional, as solvent)

-

Molecular sieves (3Å, for water removal)

-

Hexane

-

Ethanol

-

Silica gel for column chromatography

Equipment:

-

Jacketed glass reactor with overhead stirring

-

Temperature controller/water bath

-

Vacuum pump

-

Rotary evaporator

-

Glass chromatography column

-

Analytical balance

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reactant Preparation: Accurately weigh myristic acid and glycerol. The molar ratio of glycerol to myristic acid is a critical parameter and should be optimized. A common starting point is a molar ratio in the range of 1:1 to 5:1 (Glycerol:Myristic Acid)[3][4][5].

-

Reaction Setup:

-

Add the weighed myristic acid and glycerol to the jacketed glass reactor.

-

If using a solvent to improve miscibility, add tert-butanol. A solvent system of t-BuOH/tert-amyl alcohol (1:1, v/v) has been shown to be effective in similar reactions[5].

-

Heat the mixture to the desired reaction temperature (typically between 40°C and 70°C) with constant stirring to ensure a homogenous mixture[3][4][7][12].

-

-

Enzyme Addition:

-

Once the desired temperature is reached, add the immobilized lipase. The enzyme concentration typically ranges from 1% to 15% (w/w) of the total substrate weight[3][4][9][10][11].

-

Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards product formation. Note that in some systems, the addition of molecular sieves can reduce ester formation[12][13].

-

-

Reaction Monitoring:

-

Enzyme Recovery and Product Purification:

-

After the reaction reaches the desired conversion, stop the stirring and heating.

-

Separate the immobilized enzyme from the reaction mixture by filtration or decantation. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

-

The reaction mixture will contain this compound, unreacted substrates, and by-products (di- and trimyristin).

-

Purify the this compound using silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separating mono-, di-, and triglycerides.

-

Data Presentation

The following tables summarize quantitative data from analogous lipase-catalyzed synthesis of monoacylglycerols and other myristate esters, providing a reference for optimizing the synthesis of this compound.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Monoacylglycerols

| Product | Lipase Source | Substrates | Molar Ratio (Glycerol:Acid) | Temp (°C) | Time (h) | Yield/Conversion | Reference |

| Monolaurin | Lipozyme IM-20 | Lauric Acid, Glycerol | 1:1 | 55 | 6 | 45.5% Monolaurin | [4] |

| Monolaurin | Novozym 435 | Lauric Acid, Glycerol | 5:1 | 60-70 | 5 | ~90% Selectivity | [5] |

| 2-Monomyristin | Thermomyces lanuginosa | Trimyristin, Ethanol | N/A (Hydrolysis) | 35 | 24 | 18% Yield | [2] |

| Monoolein | Novozym 435 | Oleic Acid, 1,2-Acetonide Glycerol | N/A (Esterification) | - | - | 94.6% Intermediate | [3] |

Table 2: Optimal Conditions for Lipase-Catalyzed Esterification of Myristic Acid with Alcohols

| Product | Lipase Source | Substrates | Temp (°C) | Time (h) | Solvent | Yield/Conversion | Reference |

| Isopropyl Myristate | Immobilized Rhizopus oryzae | Myristic Acid, Isopropanol | 36.1 | 18 | Solvent-free | 66.62% Yield | [14] |

| Isopropyl Myristate | Immobilized Bacillus cereus | Myristic Acid, Isopropanol | 65 | 15 | n-Heptane | 66% Conversion | [12][13] |

| Myristyl Myristate | Candida antarctica | Myristic Acid, Myristyl Alcohol | 25-37 | <10 | - | High Conversion | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Key Parameter Relationships

Caption: Key parameters influencing the enzymatic synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for the Identification of 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 1-Monomyristin using Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Identification of this compound using FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its molecular structure.

Experimental Protocol: FTIR Analysis

Objective: To obtain the FTIR spectrum of this compound and identify its characteristic functional groups.

Materials:

-

This compound sample (white solid)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol or other suitable solvent for cleaning

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a powdered form for optimal contact with the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.

-

Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline corrected and normalized for accurate peak identification.

Data Presentation: Characteristic FTIR Peaks for this compound

The FTIR spectrum of this compound is characterized by the following key absorption bands[1]:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3456 | -OH (hydroxyl) | Broad peak indicating O-H stretching, characteristic of the free hydroxyl groups on the glycerol backbone.[1] |

| 2916 | C-H (alkane) | Strong peak from the asymmetric stretching of C-H bonds in the long alkyl chain of the myristoyl group.[1] |

| 1735 | C=O (ester) | Strong, sharp peak corresponding to the carbonyl stretching of the ester linkage.[1] |

| 1465 | CH₂ (alkane) | Bending vibration of the methylene groups in the alkyl chain.[1] |

| 1180 | C-O (ester) | Stretching vibration of the C-O bond in the ester group.[1] |

Visualization: FTIR Analysis Workflow

Caption: Workflow for the identification of this compound using FTIR spectroscopy.

Identification of this compound using NMR Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ - Chloroform-d)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent within an NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired spectra, including Fourier transformation, phase correction, and baseline correction.

Data Presentation: ¹H and ¹³C NMR Data for this compound

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data [1]

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 0.87 | triplet | 3H | Terminal methyl group (-CH₃) of the myristoyl chain. |

| 1.27 | multiplet | 20H | Methylene groups (-CH₂-) of the myristoyl chain. |

| 1.63 | quintet | 2H | Methylene group adjacent to the carbonyl group (-CH₂-CH₂-CO). |

| 2.18 | singlet | 2H | Hydroxyl protons (-OH) on the glycerol backbone. |

| 2.35 | triplet | 2H | Methylene group adjacent to the carbonyl group (-CH₂-CO). |

| 3.60 | doublet of doublets | 1H | One of the protons of the primary hydroxyl group on the glycerol backbone (-CH₂-OH). |

| 3.70 | doublet of doublets | 1H | The other proton of the primary hydroxyl group on the glycerol backbone (-CH₂-OH). |

| 3.93 | quintet | 1H | Proton on the secondary hydroxyl-bearing carbon of the glycerol backbone (CH-OH). |

| 4.13-4.31 | multiplet | 2H | Protons of the methylene group attached to the ester oxygen (-CH₂-OOC-). |

¹³C NMR Spectral Data [1]

| Chemical Shift (ppm) | Assignment |

| 63.35 | Carbon of the primary hydroxyl group on the glycerol backbone (-CH₂-OH). |

| 65.16 | Methylene carbon attached to the ester oxygen (-CH₂-OOC-). |

| 70.28 | Carbon of the secondary hydroxyl group on the glycerol backbone (CH-OH). |

Note: The chemical shifts for the carbons of the myristoyl chain are not explicitly provided in the referenced source but would appear in the typical aliphatic region of the ¹³C NMR spectrum.

Visualization: NMR Analysis Workflow

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

References

Application Notes and Protocols for the Quantification of 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin (1-myristoyl-rac-glycerol) is a monoacylglycerol containing myristic acid, a saturated fatty acid. It is of significant interest in the pharmaceutical, cosmetic, and food industries due to its emulsifying properties and potential biological activities, including antimicrobial effects.[1] Accurate quantification of this compound in various sample matrices is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and widely used technique for the analysis of non-volatile compounds that lack a UV chromophore, such as this compound.[2]

Protocol: Quantification of this compound in a Cream Formulation by HPLC-ELSD

a. Sample Preparation:

-

Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the liquid and solid phases.

-

Carefully collect the supernatant (lipid extract) and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of isopropanol.

-

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.

b. HPLC-ELSD Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might start at 70% A, increasing to 100% A over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

ELSD Nebulizer Temperature: 40°C

-

ELSD Evaporator Temperature: 40°C

-

Gas (Nitrogen) Flow: 1.5 L/min

c. Calibration: Prepare a series of standard solutions of this compound in isopropanol (e.g., 10, 25, 50, 100, 250, 500 µg/mL). Inject each standard to construct a calibration curve. The ELSD response is often non-linear and may require a logarithmic or quadratic fit.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Protocol: Quantification of this compound in a Food Matrix by GC-MS

a. Sample Preparation and Derivatization:

-

Perform a lipid extraction from the food sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

Take a known amount of the lipid extract and evaporate to dryness under nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

b. GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound-TMS derivative.

c. Calibration: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is ideal for quantifying low levels of this compound in complex biological matrices such as plasma.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

a. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

-

Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for fast analysis.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be [M+H]⁺, and specific product ions would be monitored for quantification and confirmation.

c. Calibration: Prepare a calibration curve by spiking known amounts of this compound into blank plasma and processing the samples as described above.

II. Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound using the described methods. Please note that these values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC-ELSD Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 500 µg/mL (r² > 0.995, quadratic fit) |

| Limit of Detection (LOD) | ~5 µg/mL |

| Limit of Quantification (LOQ) | ~15 µg/mL |

| Precision (%RSD) | < 10% (Intra-day), < 15% (Inter-day) |

| Accuracy (% Recovery) | 90 - 110% |

Table 2: GC-MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL (r² > 0.998) |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day) |

| Accuracy (% Recovery) | 95 - 105% |

Table 3: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.999) |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Precision (%RSD) | < 15% at LLOQ, < 10% at other concentrations |

| Accuracy (% Recovery) | 85 - 115% |

III. Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the quantification of this compound in a given sample involves several key steps, from sample collection to data analysis.

References

Application Notes and Protocols for Using 1-Monomyristin as an Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin, a monoglyceride ester of myristic acid, has demonstrated notable antibacterial properties against a range of bacteria.[1][2][3] Its amphiphilic nature allows it to interact with and disrupt bacterial cell membranes, leading to cell lysis.[4] This document provides detailed application notes, quantitative data on its antibacterial activity, and experimental protocols for evaluating its efficacy. These resources are intended to guide researchers in exploring the potential of this compound as a novel antibacterial agent in various research and development applications.

Antibacterial Activity Data

The antibacterial efficacy of this compound has been evaluated against several bacterial species. The primary method of evaluation found in the literature is the agar diffusion assay, where the diameter of the inhibition zone is measured.

Note on Quantitative Data: While the inhibition zone data provides a good indication of antibacterial activity, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not widely published. The experimental protocols provided in this document will enable researchers to determine these quantitative metrics for their specific bacterial strains of interest.

Table 1: Antibacterial Activity of this compound against Various Bacterial Strains (Inhibition Zone Diameter in mm)

| Concentration (% w/v) | S. aureus | E. coli | B. subtilis | A. actinomycetemcomitans |

| 0.50 | 10.3 | 1.5 | 2.4 | 1.2 |

| 1.00 | 5.7 | 1.1 | 3.6 | 1.9 |

| 5.00 | - | - | 5.7 | 3.6 |

| 10.0 | 9.1 | - | 9.2 | 7.9 |

| 15.0 | 18.9 | 6.0 | 12.7 | 10.4 |

| Positive Control* | 6.6 | 12.5 | 16.3 | 5.5 |

| Negative Control** | - | - | - | - |

*Positive Control: 1.00% 4-isopropyl-3-methylphenol.[5] **Negative Control: 20.0% PEG 400 (vehicle).[5] Data sourced from Jumina et al., 2018.[5] A '-' indicates no activity or data not provided.

Mechanism of Action

The proposed antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. Its molecular structure, featuring a hydrophilic glycerol head and a lipophilic myristic acid tail, allows it to insert into the phospholipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4]

Caption: Proposed mechanism of this compound antibacterial activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO or ethanol to dissolve the powder completely. Sonication may be required to aid dissolution.[2]

-

Vortex the solution to ensure it is homogeneous.

-

Perform serial dilutions of the stock solution in sterile bacterial growth medium to achieve the desired final concentrations for your experiments. It is recommended to prepare fresh dilutions for each experiment.

-

Protocol 2: Agar Well Diffusion Assay for Antibacterial Susceptibility Testing

-

Materials:

-

Bacterial strain of interest

-

Tryptic Soy Broth (TSB) or other suitable broth

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile pipette tips or a cork borer

-

This compound solutions of varying concentrations

-

Positive control (e.g., a known antibiotic)

-

Negative control (vehicle, e.g., DMSO)

-

Incubator

-

-

Procedure:

-

Inoculate a single colony of the test bacterium into TSB and incubate overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Using a sterile cotton swab, evenly streak the bacterial suspension onto the entire surface of an MHA plate.

-

Allow the plate to dry for 5-10 minutes.

-

Using a sterile pipette tip or cork borer, create wells (typically 6 mm in diameter) in the agar.

-

Add a fixed volume (e.g., 50 µL) of each this compound dilution, the positive control, and the negative control to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Protocol 3: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest, adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

This compound stock solution

-

MHB

-

Positive control (known antibiotic)

-

Negative control (vehicle)

-

Growth control (bacteria in MHB only)

-

Sterility control (MHB only)

-

Plate reader (optional) or visual inspection

-

MHA plates for MBC determination

-

-

Procedure for MIC Determination:

-

Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the highest concentration of this compound to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

-

Add 10 µL of the prepared bacterial suspension to each well, except for the sterility control.

-

Set up growth control wells containing 100 µL of MHB and 10 µL of the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

-

-

Procedure for MBC Determination:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto an MHA plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antibacterial properties of this compound.

Caption: Experimental workflow for antibacterial testing of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]

- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes: Antifungal Properties of 1-Monomyristin against Candida albicans

Introduction

1-Monomyristin (Glycerol 1-myristate), a monoacylglycerol derivative of myristic acid, has demonstrated notable antifungal activity against the opportunistic pathogen Candida albicans.[1][2][3][4] As a naturally derived compound, it presents a promising avenue for the development of novel therapeutic agents, particularly in light of increasing antifungal resistance.[5] These application notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The primary antifungal mechanism of this compound against C. albicans is believed to be the disruption of cell membrane integrity.[1] This action is thought to be similar to that of polyene antifungals like Amphotericin B. The hydroxyl groups of the this compound molecule are proposed to interact with ergosterol, a vital sterol component of the fungal cell membrane. This interaction compromises the membrane's function, leading to the formation of pores, subsequent leakage of essential intracellular components, and ultimately, cell lysis and death.[1]

Quantitative Data

The antifungal efficacy of this compound has been quantified using the disc diffusion method. The following table summarizes the inhibition zones observed at various concentrations against C. albicans.

| Compound | Concentration (%) | Inhibition Zone (mm) | Reference |

| This compound | 0.50 | 3.5 | [2] |

| This compound | 1.00 | 4.1 | [2] |